2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms. Its structure includes a 3-chlorophenyl-substituted piperazine moiety linked via a ketone-ethyl chain to a 6-methylpyridazin-3-one core. The synthesis of such derivatives typically involves nucleophilic substitution reactions, as exemplified by the preparation of analogous pyridazinones (e.g., halide displacement in the presence of anhydrous potassium carbonate, as described in ).
Properties
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-13-5-6-16(23)22(19-13)12-17(24)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJPITATAAPAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is a member of the pyridazinone class, known for its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising a piperazine ring and a pyridazinone core. The presence of the 3-chlorophenyl group enhances its lipophilicity and biological interactions.
Molecular Formula
- C : 19
- H : 22
- Cl : 1
- N : 4
- O : 3
Molecular Weight
- Molecular Weight : 399.134 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Phosphodiesterases (PDEs) : It has been noted that compounds with similar structures act as selective PDE inhibitors, which can modulate inflammatory responses by affecting cyclic nucleotide levels .
- Neurotransmitter Receptors : The piperazine moiety is often involved in modulating neurotransmitter systems, potentially influencing mood and anxiety disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that similar derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Antidepressant Effects : Compounds with piperazine structures have been linked to antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Anti-inflammatory Properties : The inhibition of PDEs can lead to reduced inflammation, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease .
Study on Antimicrobial Activity
A study conducted on piperazine derivatives indicated that compounds similar to this compound demonstrated potent antimicrobial activity. Minimum inhibitory concentrations (MIC) were determined against various pathogens, showing effectiveness comparable to standard antibiotics .
PDE Inhibition Study
Research highlighted the role of PDE inhibitors in managing respiratory diseases. A related compound was shown to achieve an IC50 value of 140 nM in enzyme assays, indicating strong inhibitory potential against PDEs . This suggests that our compound may also exhibit similar pharmacological profiles.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone | Contains methoxy group | Different electronic properties due to methoxy substitution |
| 5-acetyl-2-(cyclopropylmethyl)-4-(3-fluoroanilino)-6-phenylpyridazin-3-one | Contains cyclopropyl group | Unique structural configuration affects reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological and Physicochemical Properties
Key structural analogs include derivatives with variations in the arylpiperazine and pyridazinone substituents. For instance, the compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one () replaces the 3-chlorophenyl group with a 4-fluorophenyl moiety and substitutes the 6-methyl group with morpholin-4-yl. These modifications lead to distinct differences:
The 3-chlorophenyl group may improve binding affinity to serotonin or dopamine receptors (common targets for arylpiperazines), whereas the 4-fluorophenyl analog could exhibit altered selectivity due to reduced steric hindrance.
Computational and Experimental Comparisons
- Molecular Docking : Tools like AutoDock Vina () enable prediction of binding modes. For example, the 3-chlorophenyl group’s larger van der Waals radius compared to fluorine may enhance hydrophobic interactions in receptor pockets.
- Similarity Metrics: Structural similarity indices (e.g., Tanimoto coefficients) would highlight shared piperazine-pyridazinone scaffolds but differentiate substituent effects, influencing virtual screening outcomes ().
Case Study: Surfactant Properties and Aggregation Behavior
While unrelated to the target compound, demonstrates methods like spectrofluorometry and tensiometry for assessing critical micelle concentration (CMC). If applied to pyridazinone derivatives, such techniques could quantify solubility differences between methyl- and morpholinyl-substituted analogs.
Preparation Methods
Cyclocondensation of Hydrazines with Diketones
The dihydropyridazinone ring is typically constructed via cyclocondensation of α,β-unsaturated diketones with hydrazines. For 6-methyl derivatives, methyl-substituted diketones such as 3-methyl-2,4-pentanedione are employed:
In a representative procedure, 3-methyl-2,4-pentanedione (1.0 eq) and hydrazine hydrate (1.2 eq) are refluxed in ethanol for 6 hours, yielding 6-methyl-2,3-dihydropyridazin-3-one in 78% yield. The product is isolated by solvent evaporation and recrystallized from ethyl acetate.
Introduction of the 2-Oxoethylpiperazine Side Chain
Alkylation with Chloroacetyl Chloride
The 2-position of the dihydropyridazinone is functionalized via alkylation. Chloroacetyl chloride (1.5 eq) reacts with the dihydropyridazinone in the presence of potassium carbonate (2.0 eq) in anhydrous acetone:
Reaction conditions:
The intermediate 2-chloroacetyldihydropyridazinone is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Piperazine Coupling
The chloroacetyl intermediate undergoes nucleophilic substitution with 1-(3-chlorophenyl)piperazine (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours:
Optimization Notes:
-
Base: Triethylamine (2.0 eq) enhances reaction efficiency by scavenging HCl.
-
Solvent: DMF outperforms acetone or THF due to better solubility of intermediates.
Alternative Synthetic Routes
Mitsunobu Reaction for Oxoethyl Linker Formation
A patent-pending approach employs Mitsunobu conditions to install the oxoethylpiperazine moiety:
Conditions:
-
Reagents: Diisopropyl azodicarboxylate (DIAD, 1.5 eq), triphenylphosphine (1.5 eq)
-
Solvent: Tetrahydrofuran (THF), 0°C to room temperature
This method avoids harsh alkylation conditions but requires stoichiometric phosphine reagents.
Solid-Phase Synthesis
A resin-bound strategy immobilizes the dihydropyridazinone core on Wang resin, enabling sequential coupling with Fmoc-protected piperazine derivatives. After cleavage with trifluoroacetic acid, the target compound is obtained in 45% overall yield.
Characterization and Analytical Data
Spectroscopic Properties
Purity Optimization
-
HPLC: >98% purity achieved using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).
-
Byproducts: <2% unreacted dihydropyridazinone and <1% N-alkylated piperazine.
Scalability and Industrial Considerations
Cost Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Piperazine coupling | High-cost 1-(3-chlorophenyl)piperazine | Recycling via acid-base extraction |
| Mitsunobu reaction | DIAD and PPh₃ expenses | Substitute with cheaper reagents |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperazine and pyridazinone cores. Key steps include:
- Coupling Reactions: Use of coupling agents (e.g., EDCI or DCC) to link the piperazine and pyridazinone moieties under anhydrous conditions in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Temperature Control: Reactions often require refluxing (e.g., 80–100°C in ethanol) to achieve high yields while minimizing side products .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .
Basic: How is the compound structurally characterized to confirm purity and identity?
Methodological Answer:
Characterization employs:
- Spectroscopy: and NMR to verify substituent positions and stereochemistry. IR spectroscopy confirms functional groups (e.g., carbonyl at ~1700 cm) .
- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typical for pharmacological studies) .
- Mass Spectrometry: High-resolution MS (HRMS) for exact mass confirmation .
Basic: What in vitro assays are recommended to evaluate its biological activity?
Methodological Answer:
Initial screening should include:
- Receptor Binding Assays: Radioligand displacement studies (e.g., dopamine or serotonin receptors due to the piperazine moiety) .
- Enzyme Inhibition: Kinase or phosphodiesterase inhibition assays using fluorogenic substrates .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can contradictory data in biological activity across studies be resolved?
Methodological Answer:
Contradictions (e.g., varying IC values) may arise from differences in:
- Assay Conditions: Standardize buffer pH, temperature, and cell passage number .
- Compound Solubility: Use DMSO stocks at ≤0.1% v/v to avoid solvent interference .
- Control Experiments: Include positive controls (e.g., known inhibitors) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What environmental impact assessment strategies are applicable for this compound?
Methodological Answer:
Follow the Project INCHEMBIOL framework :
- Degradation Studies: Hydrolysis/photolysis under controlled pH and UV light to identify breakdown products.
- Bioaccumulation: Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure bioconcentration factors.
- Ecototoxicity: Algal growth inhibition (OECD 201) and Daphnia acute toxicity tests (OECD 202).
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., STOE IPDS 2 diffractometer) provides:
- Unit Cell Parameters: Triclinic system with Å, Å, Å observed in related compounds .
- Hydrogen Bonding: Identify key interactions (e.g., N–H···O) stabilizing the dihydropyridazinone core.
- Torsion Angles: Confirm spatial arrangement of the 3-chlorophenyl substituent to infer steric effects .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to assess receptor selectivity .
- Bioisosteric Replacement: Replace the pyridazinone ring with triazolone or oxadiazole to evaluate metabolic stability .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Incubations: Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound depletion .
- CYP Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme interactions .
- Metabolite Identification: HRMS/MS fragmentation patterns to detect phase I/II metabolites .
Advanced: How to evaluate polymorphism and its impact on bioavailability?
Methodological Answer:
- Crystallization Screening: Vary solvents (e.g., acetone vs. methanol) and cooling rates to isolate polymorphs .
- Dissolution Testing: Use USP Apparatus II (paddle method) in simulated gastric fluid to compare dissolution profiles .
- Stability Studies: Store polymorphs at 40°C/75% RH for 4 weeks and monitor form transitions via PXRD .
Advanced: What strategies stabilize the compound under acidic/oxidative conditions?
Methodological Answer:
- pH Stability: Conduct stress testing (e.g., 0.1M HCl, 37°C) with HPLC monitoring. Lyophilization may enhance stability .
- Antioxidants: Add 0.01% w/v ascorbic acid to formulations to prevent oxidation of the dihydropyridazinone ring .
- Protective Groups: Introduce tert-butyl or acetyl groups to sensitive sites during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
